molecular formula C17H23ClO3 B15342089 (3,3,5-trimethylcyclohexyl) 2-(4-chlorophenoxy)acetate CAS No. 17564-84-0

(3,3,5-trimethylcyclohexyl) 2-(4-chlorophenoxy)acetate

Cat. No.: B15342089
CAS No.: 17564-84-0
M. Wt: 310.8 g/mol
InChI Key: NTTYCVOEHUDYOK-UHFFFAOYSA-N
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Description

(3,3,5-Trimethylcyclohexyl) 2-(4-chlorophenoxy)acetate: is a chemical compound with a complex structure that includes a trimethylcyclohexyl group and a chlorophenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,3,5-trimethylcyclohexyl) 2-(4-chlorophenoxy)acetate typically involves the esterification of 2-(4-chlorophenoxy)acetic acid with 3,3,5-trimethylcyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification techniques. Continuous flow reactors and other advanced chemical engineering methods can be employed to optimize the reaction conditions, improve yield, and ensure product purity.

Chemical Reactions Analysis

(3,3,5-Trimethylcyclohexyl) 2-(4-chlorophenoxy)acetate: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation: 2-(4-chlorophenoxy)acetic acid, 3,3,5-trimethylcyclohexanone

  • Reduction: 2-(4-chlorophenoxy)ethanol, 3,3,5-trimethylcyclohexanol

  • Substitution: 2-(4-chlorophenoxy)acetamide, 2-(4-chlorophenoxy)acetic anhydride

Scientific Research Applications

(3,3,5-Trimethylcyclohexyl) 2-(4-chlorophenoxy)acetate: has several scientific research applications, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, such as inflammation and pain.

  • Industry: Employed in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which (3,3,5-trimethylcyclohexyl) 2-(4-chlorophenoxy)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

(3,3,5-Trimethylcyclohexyl) 2-(4-chlorophenoxy)acetate: can be compared with other similar compounds, such as:

  • 3,3,5-Trimethylcyclohexyl 2-(4-chlorophenoxy)propanoate

  • 3,3,5-Trimethylcyclohexyl 2-(4-chlorophenoxy)-2-methylpropanoate

  • 3,3,5-Trimethylcyclohexyl 2-(4-chlorophenoxy)-3-methylbutanoate

These compounds share similar structural features but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific combination of the trimethylcyclohexyl group and the chlorophenoxyacetate moiety, which may confer distinct chemical and biological properties.

Properties

CAS No.

17564-84-0

Molecular Formula

C17H23ClO3

Molecular Weight

310.8 g/mol

IUPAC Name

(3,3,5-trimethylcyclohexyl) 2-(4-chlorophenoxy)acetate

InChI

InChI=1S/C17H23ClO3/c1-12-8-15(10-17(2,3)9-12)21-16(19)11-20-14-6-4-13(18)5-7-14/h4-7,12,15H,8-11H2,1-3H3

InChI Key

NTTYCVOEHUDYOK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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